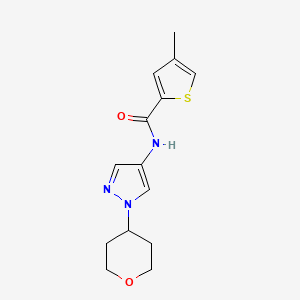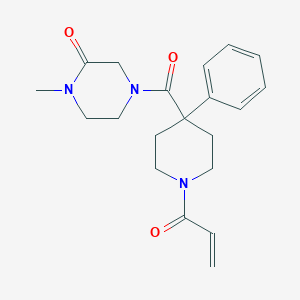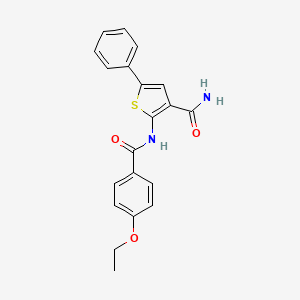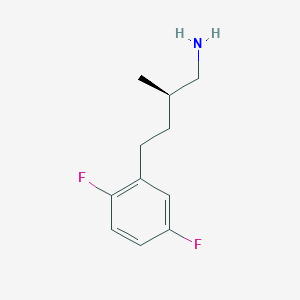
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine, also known as DF-MDBP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has recently gained attention due to its potential therapeutic applications. The purpose of
作用机制
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine releaser. It binds to the serotonin transporter and prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have an antidepressant and anxiolytic effect. This compound also increases the release of dopamine, which can have a stimulating and euphoric effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychoactive drugs. It can induce changes in mood, perception, and cognition. This compound has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with preexisting cardiovascular conditions. It can also cause hyperthermia, dehydration, and electrolyte imbalances.
实验室实验的优点和局限性
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has a well-defined mechanism of action and can be used to study the regulation of neurotransmitter systems. However, this compound has several limitations. It is a psychoactive drug that can have unpredictable effects on behavior and cognition. It is also a controlled substance and can only be used under strict regulations.
未来方向
There are several future directions for research on (2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders. This compound may also be useful in the study of the regulation of neurotransmitter systems and the development of new drugs for psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential risks and benefits.
Conclusion:
This compound is a psychoactive drug that has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It acts as a selective serotonin reuptake inhibitor and a dopamine releaser, which can have an antidepressant, anxiolytic, stimulating, and euphoric effect. This compound has several advantages for lab experiments, but also has limitations due to its psychoactive nature and controlled substance status. Future research is needed to fully understand the potential risks and benefits of this compound and its applications in the field of neuroscience.
合成方法
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can be synthesized using a modified version of the Leuckart-Wallach reaction. This involves the reaction of 2,5-difluorophenylacetone with methylamine to produce the desired compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
(2R)-4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have an affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and anxiety. This compound has also been found to have an effect on the release of dopamine, which is involved in the regulation of reward and pleasure.
属性
IUPAC Name |
(2R)-4-(2,5-difluorophenyl)-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMOROBEIKBUDC-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Cyclopropyl-1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B2847535.png)
![1-(4-bromo-3-methylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2847536.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)

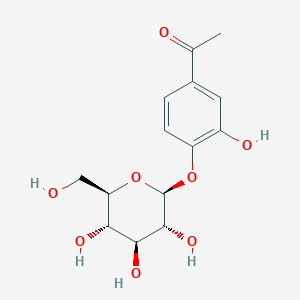
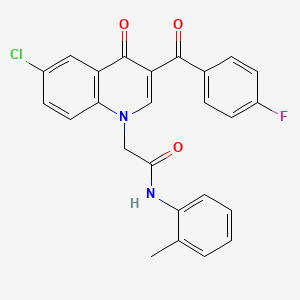
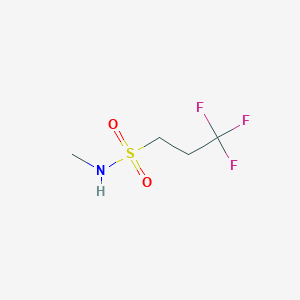
![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)
